Cas no 2229136-01-8 (3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid)

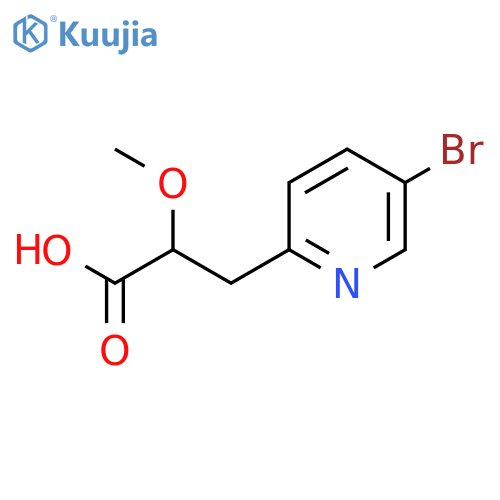

2229136-01-8 structure

商品名:3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid

3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid

- EN300-1908124

- 2229136-01-8

-

- インチ: 1S/C9H10BrNO3/c1-14-8(9(12)13)4-7-3-2-6(10)5-11-7/h2-3,5,8H,4H2,1H3,(H,12,13)

- InChIKey: DIIXHKFDHNRFBQ-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C=C1)CC(C(=O)O)OC

計算された属性

- せいみつぶんしりょう: 258.98441g/mol

- どういたいしつりょう: 258.98441g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 201

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 59.4Ų

3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1908124-0.05g |

3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid |

2229136-01-8 | 0.05g |

$888.0 | 2023-09-18 | ||

| Enamine | EN300-1908124-2.5g |

3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid |

2229136-01-8 | 2.5g |

$2071.0 | 2023-09-18 | ||

| Enamine | EN300-1908124-0.25g |

3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid |

2229136-01-8 | 0.25g |

$972.0 | 2023-09-18 | ||

| Enamine | EN300-1908124-1.0g |

3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid |

2229136-01-8 | 1g |

$1315.0 | 2023-06-01 | ||

| Enamine | EN300-1908124-5g |

3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid |

2229136-01-8 | 5g |

$3065.0 | 2023-09-18 | ||

| Enamine | EN300-1908124-1g |

3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid |

2229136-01-8 | 1g |

$1057.0 | 2023-09-18 | ||

| Enamine | EN300-1908124-10g |

3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid |

2229136-01-8 | 10g |

$4545.0 | 2023-09-18 | ||

| Enamine | EN300-1908124-0.1g |

3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid |

2229136-01-8 | 0.1g |

$930.0 | 2023-09-18 | ||

| Enamine | EN300-1908124-0.5g |

3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid |

2229136-01-8 | 0.5g |

$1014.0 | 2023-09-18 | ||

| Enamine | EN300-1908124-10.0g |

3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid |

2229136-01-8 | 10g |

$5652.0 | 2023-06-01 |

3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid 関連文献

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

2229136-01-8 (3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid) 関連製品

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量